3-Cholesteryl iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

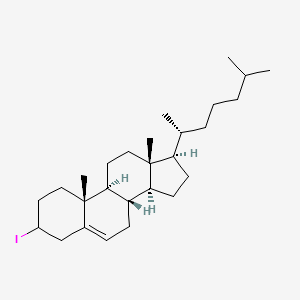

3-Cholesteryl iodide, also known as this compound, is a useful research compound. Its molecular formula is C27H45I and its molecular weight is 496.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

X-ray Crystallography

One of the primary applications of 3-cholesteryl iodide is in X-ray crystallography . The presence of the heavy iodine atom significantly enhances the scattering of X-rays, making it easier to determine the crystal structure of complex organic molecules. This technique has been pivotal in elucidating the structures of various biomolecules, including cholesterol itself, and has contributed to advancements in structural biology.

Biological Studies

This compound serves as a valuable probe in biological studies . Its interactions with biological membranes have been extensively researched, revealing its ability to influence membrane fluidity and stability. This property is particularly useful for investigating lipid bilayers and understanding how cholesterol derivatives affect cellular functions .

Key Findings:

- Membrane Dynamics : Studies indicate that this compound can modulate lipid bilayer properties, which may impact cellular signaling pathways.

- Glycolipid Metabolism : Research suggests that cholesteryl derivatives can enhance immune responses by promoting phagocytosis in immune cells, indicating potential therapeutic applications .

Chemical Synthesis

In chemical synthesis , this compound acts as an intermediate for producing other cholesterol derivatives. These derivatives have various pharmaceutical applications, including drug development and formulation . The ability to synthesize modified cholesterol compounds allows researchers to explore new therapeutic avenues.

Radiopharmaceutical Applications

Given its iodine content, this compound has been investigated for its radioactive properties . It has potential applications in targeted therapies, particularly in conditions such as thyroid cancer where radioactive iodine is used. The differential distribution patterns observed with this compound could be leveraged for therapeutic purposes .

Mechanistic Studies on Cholesterol Metabolism

Research has demonstrated that this compound interacts with enzymes and proteins involved in cholesterol metabolism. These interactions can provide insights into how iodine substitution affects lipid solubility and metabolic processes, contributing to our understanding of hypercholesterolemia and atherosclerosis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at C-3 serves as a strong leaving group, enabling nucleophilic substitution. Key reactions include:

Sulfonylation

3-Cholesteryl iodide reacts with methylsulfonyl chloride (MsCl) or methylsulfonic anhydride in pyridine or triethylamine solvents. This generates sulfonate esters, critical intermediates for further reductions.

| Reagents | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| MsCl / Pyridine | Pyridine | 0–5°C | 16,26-Dimesyloxiesterol-3-methyl ether | 85–90% |

| Methylsulfonic anhydride | Triethylamine | RT | 16,26-Dimesyloxiesterol-3-methyl ether | 80–88% |

Reductive Deiodination

Zinc (Zn) and sodium iodide (NaI) in glycol dimethyl ether facilitate iodide displacement, yielding cholesterol derivatives:

textThis compound + Zn/NaI → Cholesterol-3-methyl ether + ZnI₂

| Substrate | Reagent Ratio (Substrate:Zn:NaI) | Reaction Time | Product | Yield |

|---|---|---|---|---|

| 16,26-Dimesyloxiesterol | 1:5:10 | 4–6 hours | Cholesterol-3-methyl ether | 75–82% |

Oxidation and Reduction Reactions

The steroid backbone and iodine atom enable redox transformations:

Oxidation

Potassium permanganate (KMnO₄) oxidizes the sterol backbone, targeting double bonds in the cholesterol framework.

| Oxidizing Agent | Solvent | Conditions | Major Product |

|---|---|---|---|

| KMnO₄ | Acetone | 0°C, 2 hours | 7-Ketocholesteryl iodide |

| Ozone (O₃) | CH₂Cl₂ | -78°C, 1 hour | Secosteroid derivatives |

Reduction

Lithium aluminum hydride (LiAlH₄) reduces ester groups, though the iodine atom remains intact under mild conditions.

Catalytic Halogen Bonding

Molecular iodine (I₂) acts as a catalyst in aprotic solvents, leveraging halogen bonding to activate substrates. For example, in benzylation reactions, I₂ facilitates electrophilic substitution at the C-3 position of indoles via intermediate iodonium species. While not directly studied for this compound, this mechanism suggests potential reactivity in similar systems.

| Catalyst | Solvent | Reaction Type | Key Intermediate |

|---|---|---|---|

| I₂ | Dichloroethane | Electrophilic substitution | Iodonium complex |

Stability and Degradation

This compound degrades under prolonged heat (>100°C) or UV exposure, forming iodine radicals and cholesterol byproducts.

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Homolytic cleavage of C-I bond | 2–3 hours |

| 120°C (neat) | Thermal decomposition to cholesterol | 30 minutes |

Comparative Reactivity with Analogues

The iodine substituent significantly alters reactivity compared to cholesterol derivatives:

| Compound | Reactivity with MsCl | Reductive Dehalogenation (Zn/NaI) | Oxidation Susceptibility |

|---|---|---|---|

| This compound | High | High (yield >75%) | Moderate |

| Cholesterol | Low | N/A | High |

| Cholesteryl acetate | Moderate | Low | Low |

Key Research Findings

-

Synthetic Utility : The iodine atom enables regioselective modifications, critical for synthesizing steroidal drugs .

-

Catalytic Mechanisms : Iodine’s dual role as a catalyst and leaving group is highlighted in aprotic media, avoiding HI formation seen in protic solvents .

-

Degradation Pathways : Stability studies inform storage conditions, emphasizing protection from light and heat .

Eigenschaften

Molekularformel |

C27H45I |

|---|---|

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

(8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI-Schlüssel |

PMVJGSYGUZXDAR-FNOPAARDSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)I)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C |

Synonyme |

3-((125)I)iodo-5-cholestene 3-cholesteryl iodide 3-iodo-5-cholestene 3-iodocholest-5-ene cholesteryl iodide cholesteryl iodide, 125I-labeled |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.